6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C14H21N5 and its molecular weight is 259.35 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(1-azepanyl)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine is 259.17969569 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Pyridazine derivatives, including those with triazolo[4,3-b]pyridazine frameworks, have been synthesized and characterized to explore their biological and physical properties. For instance, studies have reported on the synthesis, crystal structure characterization, and theoretical studies using Density Functional Theory (DFT) calculations to understand their molecular properties (Sallam et al., 2021). These compounds exhibit significant pharmaceutical importance due to their heterocyclic nature, which is a core structure in many drugs.
Antiviral Activity
Research has also been conducted on the antiviral properties of triazolo[4,3-b]pyridazine derivatives. Some compounds have shown promising activity against viruses such as the hepatitis-A virus (HAV), indicating their potential as antiviral agents (Shamroukh & Ali, 2008).
Anxiolytic Activity
Further studies into the pharmacological applications of triazolo[4,3-b]pyridazine derivatives have revealed their anxiolytic activity. These compounds have shown activity in tests predictive of anxiolytic effects, suggesting their potential in developing new treatments for anxiety disorders (Albright et al., 1981).
High-Energy Materials
Apart from pharmaceutical applications, triazolo[4,3-b]pyridazine derivatives have been explored for their use in creating high-energy materials. Their structural properties have been leveraged to synthesize compounds with low sensitivity and high detonation velocities, indicating their potential in materials science for applications requiring high-energy output with reduced risk (Chen et al., 2021).
Antitubulin Agents
Some 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines have been designed and evaluated as antitubulin agents, showing moderate to potent antiproliferative activity against various cancer cell lines. This highlights their potential as a scaffold for the development of cancer therapeutics (Xu et al., 2016).
Properties
IUPAC Name |
6-(azepan-1-yl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-11(2)14-16-15-12-7-8-13(17-19(12)14)18-9-5-3-4-6-10-18/h7-8,11H,3-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFKZJOQRZMUFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.